4-(Allyloxy)-2-hydroxybenzaldehyde

Description

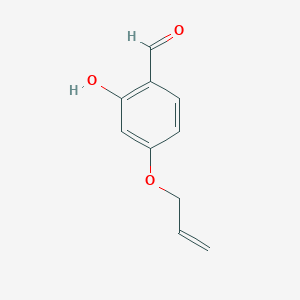

4-(Allyloxy)-2-hydroxybenzaldehyde is a benzaldehyde derivative featuring a hydroxyl group at the 2-position and an allyloxy group (-O-CH₂-CH=CH₂) at the 4-position of the aromatic ring. This compound belongs to a broader class of hydroxybenzaldehydes, which are critical intermediates in organic synthesis, pharmaceuticals, and materials science. The allyloxy substituent introduces unique steric and electronic properties, distinguishing it from other 2-hydroxybenzaldehyde derivatives.

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

2-hydroxy-4-prop-2-enoxybenzaldehyde |

InChI |

InChI=1S/C10H10O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h2-4,6-7,12H,1,5H2 |

InChI Key |

ITQQJWLUOAEZNS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The following table compares key properties of 4-(Allyloxy)-2-hydroxybenzaldehyde with structurally related compounds:

Key Observations:

- Yield : Substituted benzyloxy derivatives (e.g., 4-Cl, 2,4-Cl₂) exhibit moderate yields (~49–50%) , whereas azo-containing analogs achieve higher yields (76.2%) due to optimized reaction conditions .

- Spectral Data : ESI-MS is commonly used for characterization; the allyloxy analog’s molecular ion peak would theoretically appear near m/z 178.19 [M+H]⁺.

- Crystallography : Bromoethoxy derivatives (e.g., 4-(2-bromoethoxy)-2-hydroxybenzaldehyde) display intramolecular hydrogen bonding (O3–H3⋯O2, 2.611 Å) and π–π stacking, which stabilize the crystal lattice . The allyloxy group’s flexibility may reduce planarity compared to rigid substituents.

Q & A

Q. What are the established synthetic routes for 4-(Allyloxy)-2-hydroxybenzaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution reactions. For example, 4-hydroxybenzaldehyde derivatives are often functionalized using allyl bromide under alkaline conditions. A general method involves refluxing 2-hydroxy-4-nitrobenzaldehyde with allyl halides in ethanol, catalyzed by glacial acetic acid, followed by purification via column chromatography . Key parameters include reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of aldehyde to allylating agent). Yields typically range from 50–70%, with impurities removed via recrystallization in ethanol .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- FT-IR : Confirms the presence of hydroxyl (-OH, ~3200 cm⁻¹), aldehyde (-CHO, ~2850 cm⁻¹), and allyl ether (C-O-C, ~1250 cm⁻¹) groups.

- NMR : H NMR reveals aromatic protons (δ 6.8–7.5 ppm), allyl protons (δ 5.1–5.9 ppm), and aldehyde protons (δ 9.8–10.2 ppm). C NMR identifies carbonyl (δ 190–195 ppm) and ether-linked carbons.

- HPLC : Purity analysis using C18 columns with acetonitrile/water mobile phases (70:30 v/v) at 254 nm . Cross-validation with elemental analysis (C, H, O) ensures structural integrity .

Q. What are the key physicochemical properties (solubility, stability) relevant to experimental design?

- Solubility : Freely soluble in ethanol, DMSO, and chloroform; sparingly soluble in water (<1 mg/mL at 25°C). Use polar aprotic solvents for reactions .

- Stability : Degrades under prolonged UV exposure. Store in amber vials at 4°C.

- Thermal Stability : Decomposes above 200°C (TGA data). Avoid heating beyond 150°C in synthetic workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, the aldehyde proton may split into multiple signals due to keto-enol tautomerism. Strategies include:

- Variable Temperature NMR : Resolve dynamic equilibria by analyzing spectra at 25°C vs. 60°C.

- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- X-ray Crystallography : Definitive structural confirmation, as seen in related benzaldehyde derivatives (e.g., C9H9BrO3, P21/c space group) .

Q. What methodologies optimize reaction efficiency in allyloxy-group functionalization?

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution kinetics.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100 W, 80°C) while improving yields by 15–20% .

- In Situ Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How can computational tools predict reactivity in cross-coupling reactions involving this compound?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., aldehyde vs. allyloxy groups).

- Docking Studies : Simulate interactions with metal catalysts (e.g., Pd for Suzuki coupling) to design ligand-metal coordination frameworks .

- Database Mining : Leverage REAXYS and SciFinder to identify analogous reactions (e.g., allyl ethers in Heck reactions) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- DoE (Design of Experiments) : Optimize parameters like temperature, pH, and mixing rates using response surface methodology.

- Continuous Flow Chemistry : Minimizes side reactions (e.g., oxidation) by reducing residence time.

- Byproduct Trapping : Add scavengers (e.g., molecular sieves for water-sensitive steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.